N-[2-(2,4-dimethoxyphenyl)ethyl]-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide
Description
N-(2,4-dimethoxyphenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a phenethyl group, a benzamide moiety, and a thieno[3,4-d]thiazole ring system
Properties
Molecular Formula |
C22H25N3O5S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-(2,4-dimethoxyphenyl)ethyl]-4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-17-8-5-14(19(11-17)30-2)9-10-23-21(26)15-3-6-16(7-4-15)24-22-25-18-12-32(27,28)13-20(18)31-22/h3-8,11,18,20H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
ITYZJQMXIOQWNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC3=NC4CS(=O)(=O)CC4S3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide typically involves multiple steps:
Formation of the Phenethyl Group: The phenethyl group can be synthesized through a Friedel-Crafts alkylation reaction, where 2,4-dimethoxybenzene is alkylated with an appropriate alkyl halide.
Synthesis of the Thieno[3,4-d]thiazole Ring: This ring system can be constructed through a cyclization reaction involving a thioamide and a halogenated ketone.
Coupling Reactions: The phenethyl group and the thieno[3,4-d]thiazole ring are then coupled through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it could interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenethyl)-4-aminobenzamide: Lacks the thieno[3,4-d]thiazole ring.
N-(2,4-dimethoxyphenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
The presence of the thieno[3,4-d]thiazole ring and the specific substitution pattern on the aromatic rings make N-(2,4-dimethoxyphenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide unique compared to other similar compounds. This unique structure could confer specific properties and activities that are valuable in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
